molecular formula C12H6Br2N2O5 B14724723 1,1'-Oxybis(4-bromo-2-nitrobenzene) CAS No. 6973-38-2

1,1'-Oxybis(4-bromo-2-nitrobenzene)

Cat. No.: B14724723
CAS No.: 6973-38-2
M. Wt: 417.99 g/mol
InChI Key: CNWGHUMFQXLORJ-UHFFFAOYSA-N
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Description

1,1’-Oxybis(4-bromo-2-nitrobenzene) is an organic compound that belongs to the class of bromodiphenyl ethers It is characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring, with an oxygen atom linking the two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Oxybis(4-bromo-2-nitrobenzene) typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,1’-Oxybis(2-nitrobenzene) using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms on the benzene rings .

Industrial Production Methods

Industrial production of 1,1’-Oxybis(4-bromo-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(4-bromo-2-nitrobenzene) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

Scientific Research Applications

1,1’-Oxybis(4-bromo-2-nitrobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(4-bromo-2-nitrobenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro groups play a crucial role in these interactions by participating in redox reactions and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 1-Bromo-3-nitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 1-Chloro-2-nitrobenzene
  • 1-Iodo-3-nitrobenzene

Uniqueness

1,1’-Oxybis(4-bromo-2-nitrobenzene) is unique due to the presence of an oxygen atom linking two benzene rings, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

CAS No.

6973-38-2

Molecular Formula

C12H6Br2N2O5

Molecular Weight

417.99 g/mol

IUPAC Name

4-bromo-1-(4-bromo-2-nitrophenoxy)-2-nitrobenzene

InChI

InChI=1S/C12H6Br2N2O5/c13-7-1-3-11(9(5-7)15(17)18)21-12-4-2-8(14)6-10(12)16(19)20/h1-6H

InChI Key

CNWGHUMFQXLORJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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